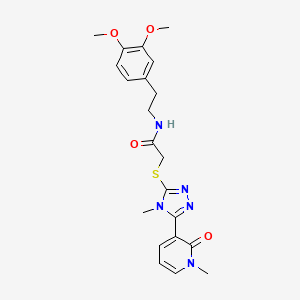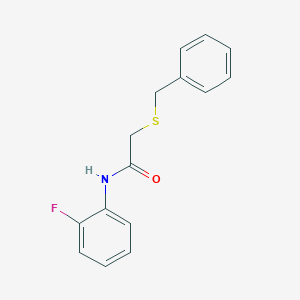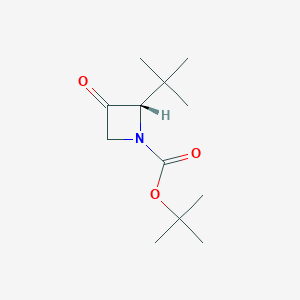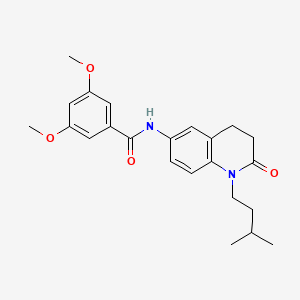![molecular formula C17H24N4O2S2 B2530457 2-[6-Methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone CAS No. 393520-43-9](/img/structure/B2530457.png)
2-[6-Methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[6-Methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone" is a complex molecule that appears to be related to pyrimidine derivatives, which are known for their biological significance, particularly in nucleic acids. The molecule contains multiple functional groups, including pyrrolidinyl and sulfanyl groups, which may contribute to its chemical reactivity and potential biological activity.
Synthesis Analysis
The synthesis of related pyrimidine derivatives can involve various methods, including substitution reactions and the formation of salts with metals. For instance, the synthesis of organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone thiosemicarbazone involves coordination with organotin(IV) atoms through sulfur, nitrogen, and oxygen atoms . Similarly, the synthesis of a pyrithione derivative involves the reaction of a thio-substituted pyridine oxide with copper (II) chloride . These methods may provide insights into potential synthetic routes for the compound .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized by various spectroscopic techniques and crystallography. For example, the crystal structure of a related compound, 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane, reveals a three-dimensional network structure formed through interactions between hydrogen and nitrogen or sulfur atoms . The molecular structures of organotin(IV) complexes have been supported by theoretical calculations, indicating the importance of computational methods in understanding the conformation of such molecules .
Chemical Reactions Analysis
Pyrimidine derivatives can participate in a range of chemical reactions. For instance, 6-hydroxypyrimidines can react with diisopropyl 2-(chloroethoxy)methylphosphonate to yield a mixture of isomers, which can be converted to free phosphonic acids . The reactivity of the pyrimidine ring, particularly at the nitrogen atoms, is also evident in the formation of hydrogen-bonded motifs in crystal structures . These reactions highlight the potential for the compound to undergo various transformations, which could be relevant for its application in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For example, the presence of a sulfanyl group can affect the molecule's polarity and solubility . The organotin(IV) complexes exhibit low molar conductance values, suggesting that they are nonelectrolytes . Theoretical studies, including density functional theory (DFT), can provide insights into the physicochemical properties of these compounds, such as molecular electrostatic potential and frontier molecular orbitals .
科学的研究の応用
Synthesis and Structural Studies
Compounds with similar chemical functionalities have been synthesized for structural and conformational studies. For example, research on pyrimidine derivatives, which share a core structural similarity with the compound , has led to insights into their crystal structures, cytotoxic activities, and potential as building blocks for more complex molecules (Stolarczyk et al., 2018). These studies often aim to understand the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for designing compounds with desired physical, chemical, and biological properties.
Biological Activities
Research on pyrimidine and pyrrolidine derivatives has explored their biological activities, particularly their cytotoxic and antiviral properties. For instance, 4-thiopyrimidine derivatives have been examined for their cytotoxic activity against various cancer cell lines, providing valuable information for drug development processes (Holý et al., 2002). These studies contribute to the understanding of how changes in molecular structure can influence biological activity, aiding in the design of new therapeutic agents.
Catalysis and Organic Synthesis
Compounds featuring pyrrolidinyl and sulfanyl groups have been utilized in catalysis and organic synthesis, demonstrating the versatility of these functionalities in facilitating various chemical reactions. Research has focused on developing novel catalysts and synthetic routes to construct complex molecules efficiently and selectively. For example, organocatalytic approaches using pyrrolidine derivatives for asymmetric synthesis have been reported, highlighting their utility in producing chiral molecules with high stereoselectivity (Singh et al., 2013).
将来の方向性
特性
IUPAC Name |
2-[6-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S2/c1-13-10-14(24-11-15(22)20-6-2-3-7-20)19-17(18-13)25-12-16(23)21-8-4-5-9-21/h10H,2-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKOGJSDRHTQRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N2CCCC2)SCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-Methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2530374.png)

![Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B2530377.png)
![N-methyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide](/img/structure/B2530378.png)

![4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2530384.png)


![5-Methyl-2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2530387.png)

![3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2530393.png)


